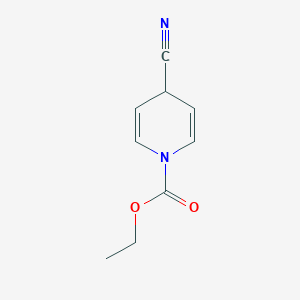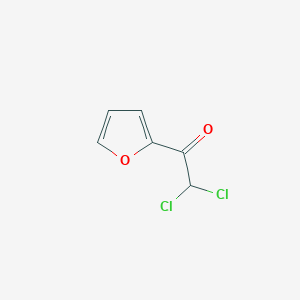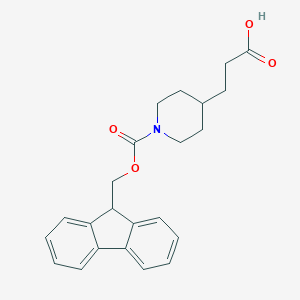
N-Fmoc-4-piperidinepropionic acid
Vue d'ensemble
Description
“N-Fmoc-4-piperidinepropionic acid” is a compound with the molecular formula C23H25NO4 . It is also known by other names such as “3-(1-Fmoc-piperidin-4-yl)propionic acid” and “3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid” among others .
Synthesis Analysis
The synthesis of “N-Fmoc-4-piperidinepropionic acid” and similar compounds has been a topic of research. For instance, a study discusses the use of dipropylamine as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to reduce aspartimide formation in high-temperature solid-phase peptide synthesis .Molecular Structure Analysis
The molecular structure of “N-Fmoc-4-piperidinepropionic acid” is well-defined. The InChI representation of the molecule isInChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) . Chemical Reactions Analysis
The chemical reactions involving “N-Fmoc-4-piperidinepropionic acid” are complex. A study discusses the mechanism of Fmoc deprotection and trapping of dibenzofulvene .Physical And Chemical Properties Analysis
“N-Fmoc-4-piperidinepropionic acid” has a molecular weight of 379.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 6 .Applications De Recherche Scientifique
Solid Phase Peptide Synthesis (SPPS)
N-Fmoc-4-piperidinepropionic acid: is primarily used in SPPS, which is a method for the synthesis of peptides. This compound acts as an N-α-protecting group, which is crucial for the synthesis of peptides with precise amino acid sequences . The Fmoc group protects the amino group during the coupling of amino acids and is later removed to allow for the subsequent addition of amino acids.
Microwave-Assisted Peptide Synthesis
The compound is also relevant in the development of microwave-assisted peptide synthesis techniques. This modern approach to peptide synthesis can benefit from the use of N-Fmoc-4-piperidinepropionic acid to improve the deprotection step, which is essential for high-quality peptide production .
Linkers and Resins in Peptide Synthesis
N-Fmoc-4-piperidinepropionic acid: plays a role in the selection and optimization of linkers and resins for peptide synthesis. The choice of linker and resin affects the physical properties of the peptidyl resin and the conditions under which the synthesis can be performed .
Peptide Chain Assembly
This compound is involved in the peptide chain assembly process. It can be used to investigate the mechanistic aspects of peptide bond formation and the coupling of Fmoc-amino acids to solid supports, which is a key step in peptide synthesis .
Development of New Drugs
Finally, N-Fmoc-4-piperidinepropionic acid has potential applications in drug development. Peptides synthesized using this compound can be used as lead compounds for the development of new therapeutic agents. Its role in the synthesis of peptides with unnatural modifications or site-specific tags makes it valuable for pharmaceutical research .
Safety and Hazards
Orientations Futures
Peptide drug development, which includes compounds like “N-Fmoc-4-piperidinepropionic acid”, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The future of therapeutic peptides looks promising, with continuous development and improvement in reagents and strategies .
Mécanisme D'action
Target of Action
The primary target of N-Fmoc-4-piperidinepropionic acid is the amine group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the N-terminus of amino acids .
Mode of Action
N-Fmoc-4-piperidinepropionic acid acts by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of N-Fmoc-4-piperidinepropionic acid is integral to the process of solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amine group of the amino acid, allowing for the formation of peptide bonds without unwanted side reactions . Once the peptide bond is formed, the Fmoc group can be removed, allowing the process to be repeated for the addition of the next amino acid .
Pharmacokinetics
It’s worth noting that the compound is stable when stored in a dry form in the cold .
Result of Action
The use of N-Fmoc-4-piperidinepropionic acid allows for the efficient synthesis of peptides, including ones of significant size and complexity . By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide .
Action Environment
The action of N-Fmoc-4-piperidinepropionic acid can be influenced by several environmental factors. For instance, the efficiency of Fmoc removal can be affected by the concentration of the base used, with a solution of 20% piperidine in N,N-dimethylformamide (DMF) commonly used . Additionally, the stability of the compound can be affected by storage conditions, with cold, dry conditions recommended .
Propriétés
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFYVVYWQGGISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373250 | |
| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-4-piperidinepropionic acid | |
CAS RN |
154938-68-8 | |
| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
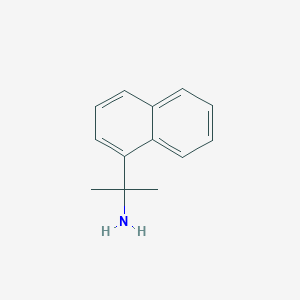

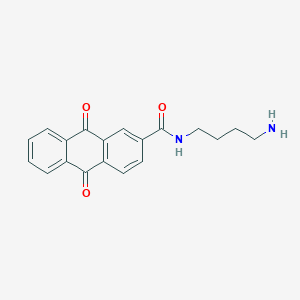
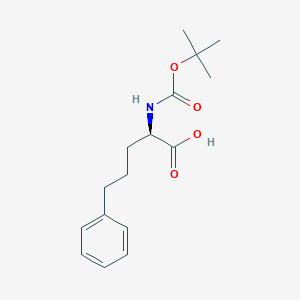
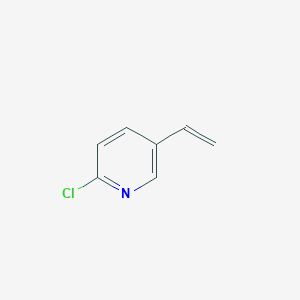


![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
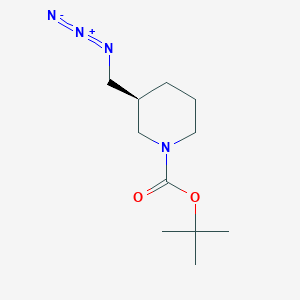
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
